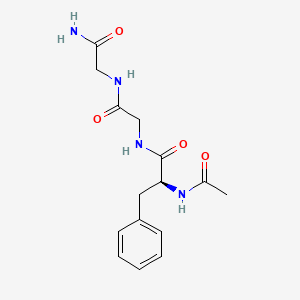

N-Acetyl-L-phenylalanylglycylglycinamide

Description

N-Acetyl-L-phenylalanylglycylglycinamide is a synthetic tripeptide derivative composed of an N-acetylated L-phenylalanine residue followed by two glycine units and a terminal amide group. Its hypothetical molecular formula is C₁₅H₂₂N₄O₅ (molecular weight: ~362.36 g/mol). Glycine residues contribute to conformational flexibility, and the amide terminus may improve solubility compared to carboxylic acid-terminated peptides.

Properties

CAS No. |

85338-69-8 |

|---|---|

Molecular Formula |

C15H20N4O4 |

Molecular Weight |

320.34 g/mol |

IUPAC Name |

(2S)-2-acetamido-N-[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]-3-phenylpropanamide |

InChI |

InChI=1S/C15H20N4O4/c1-10(20)19-12(7-11-5-3-2-4-6-11)15(23)18-9-14(22)17-8-13(16)21/h2-6,12H,7-9H2,1H3,(H2,16,21)(H,17,22)(H,18,23)(H,19,20)/t12-/m0/s1 |

InChI Key |

MMROZNBJMZBSII-LBPRGKRZSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)N |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-phenylalanylglycylglycinamide typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid, N-acetyl-L-phenylalanine, to a solid resin support. Subsequent amino acids, glycine and glycinamide, are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by automating the repetitive steps of amino acid coupling and deprotection. The use of large-scale HPLC systems ensures the purification of the final product to meet the required purity standards.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-phenylalanylglycylglycinamide can undergo various chemical reactions, including:

Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.

Reduction: Reduction reactions can be used to modify the peptide backbone or side chains.

Substitution: Substitution reactions can introduce different functional groups into the peptide structure.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Substitution: Substitution reactions often use reag

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between N-Acetyl-L-phenylalanylglycylglycinamide and related compounds from the evidence:

Key Comparative Insights

Functional Group Impact

- Hydrophobicity : The phenylalanine residue in the target compound increases lipophilicity compared to glycine-only analogues like N-Acetylglycylglycine. This property may enhance blood-brain barrier penetration or protein binding .

- Terminal Modifications : The amide terminus improves solubility and stability relative to carboxylic acid-terminated peptides (e.g., N-Phenylacetylglycine), which are prone to pH-dependent ionization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.